Nosiheptide

描述

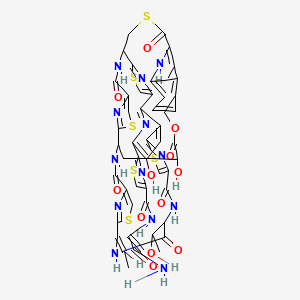

Nosiheptide is a thiopeptide antibiotic produced by the bacterium Streptomyces actuosus. It is characterized by its complex structure, which includes five thiazole rings, a central tetrasubstituted pyridine moiety, and a bicyclic macrocycle. This compound is known for its potent activity against various bacterial pathogens, primarily gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant enterococci .

准备方法

Synthetic Routes and Reaction Conditions: Nosiheptide is synthesized through a ribosomally synthesized and post-translationally modified peptide (RiPP) pathway. The biosynthesis involves the translation and modification of a precursor peptide by several enzymes encoded in a localized gene cluster containing 14 structural genes and 1 regulatory gene . The process includes amino acid dehydration, Diels-Alder type cyclization, and aromatization reactions.

Industrial Production Methods: Industrial production of this compound is typically achieved through fed-batch fermentation. This method involves optimizing the fermentation conditions, such as temperature, pH, and feed rate, to maximize the yield of this compound. The process also considers the inhibitory effects of the substrate and aims to avoid them through dynamic optimization .

化学反应分析

Types of Reactions: Nosiheptide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s structure allows for multiple modifications, particularly in the thiazole rings and the pyridine moiety.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include radical S-adenosylmethionine (SAM) proteins, cytochrome P450 enzymes, and various oxidizing agents. The conditions for these reactions often involve specific pH levels, temperatures, and the presence of cofactors .

Major Products: The major products formed from these reactions include modified thiopeptides with enhanced antibacterial properties. For example, the oxidation of this compound by cytochrome P450 enzymes can lead to the formation of hydroxylated and ether-linked derivatives .

科学研究应用

Nosiheptide, a sulfur-containing polypeptide antibiotic produced by Streptomyces actuosus, has garnered interest for its antimicrobial properties and potential applications in treating infections . This compound, initially used as an antimicrobial feed additive in animal food production, has demonstrated activity against Gram-positive bacteria and some slow-growing mycobacteria (SGM) species . Recent studies have explored its potential as a drug candidate for treating Mycobacterium abscessus infections, highlighting its inhibitory activities and low cytotoxicity .

Scientific Research Applications

Antimicrobial Activity: this compound has shown substantial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant enterococci . It also exhibits potent inhibitory activity in vitro against some SGM species, such as Mycobacterium avium, Mycobacterium intracellulare, and Mycobacterium bovis .

Activity Against Mycobacterium abscessus: this compound has demonstrated good activity against reference strains of rapidly growing mycobacteria (RGM) and M. abscessus clinical isolates in vitro . Minimum inhibitory concentrations (MICs) of this compound against M. abscessus clinical isolates range from 0.0078 to 1 μg/ml, with MIC50 and MIC90 values of 0.125 μg/ml and 0.25 μg/ml, respectively . this compound's pattern of growth and kill against M. abscessus is moderate, with apparent concentration-dependent characteristics, and its post-antibiotic effect (PAE) value is approximately 6 hours . At 4 μg/ml, this compound exhibits high intracellular bactericidal activity against M. abscessus reference strains, with an inhibitory rate comparable to that of clarithromycin at 2 μg/ml .

Antibacterial mechanism: this compound inhibits protein synthesis by binding to the L11-binding domain of 23S ribosomal RNA . It is an inhibitor of protein translation, with greater efficacy on Escherichia coli than on eukaryotic cells, suggesting it is less toxic to eukaryotic cells .

Safety and Cytotoxicity: Cytotoxicity assays reveal that differentiated/undifferentiated THP-1 cells have nearly 100% viability when exposed to this compound for 24 hours at concentrations below 20 μM, which is approximately 200-fold above the MIC of the reference strain of M. abscessus . this compound is noncytotoxic when incubated for 72 hours with the cervical carcinoma HeLa cell line at up to 128 μg/ml, approximately 1,000-fold above the MIC value of M. abscessus .

In vivo efficacy: this compound exhibits therapeutic efficacy against M. abscessus in an in vivo-mimic silkworm infection assay, with a 50% effective dose (ED50)/MIC ratio of 9.36 . this compound treatment (20 mg kg−1, i.p. at 1 and 8 hours post-infection) demonstrates in vivo activity in a murine model of methicillin-resistant Staphylococcus aureus infection, providing significant protection against mortality .

Data Table

Case Studies

Murine Model of MRSA Infection: In a study, mice infected with HA-MRSA strain Sanger 252 were treated with this compound (20 mg kg−1, i.p.) at 1 and 8 hours post-infection . this compound provided significant (P<0.03) protection against mortality. Ten out of 10 of the this compound-treated mice remained alive on day 3, whereas 6/10 of the controls died on day 1. By the end of the study, only one mouse in the this compound group had died .

Silkworm Infection Assay: this compound exhibited therapeutic efficacy against M. abscessus in an in vivo-mimic silkworm infection assay with 50% effective dose (ED50)/MIC = 9.36 . The ED50/MIC ratio of a compound is an index of drug potential, and the ratio below 10 is typically indicative of clinical usefulness .

Limitations and Future Directions

作用机制

Nosiheptide exerts its effects by tightly binding to the 50S ribosomal subunit of bacterial cells, inhibiting the activities of elongation factors and preventing protein synthesis. This mechanism is similar to other thiopeptide antibiotics, which target the ribosome and disrupt bacterial protein production . The molecular targets include the ribosomal RNA and associated proteins, which are essential for the translation process in bacteria .

相似化合物的比较

Nocathiacin I: Another thiopeptide antibiotic with a similar indolic side ring structure.

Thiostrepton: A thiopeptide antibiotic with a similar mechanism of action, targeting the bacterial ribosome and inhibiting protein synthesis.

Uniqueness of Nosiheptide: this compound is unique due to its specific structure, which includes five thiazole rings and a central tetrasubstituted pyridine moiety. This structure contributes to its potent antibacterial activity and its ability to overcome resistance mechanisms in various bacterial pathogens .

生物活性

Nosiheptide, a thiopeptide antibiotic produced by Streptomyces actuosus, has garnered attention for its potent antibacterial properties, particularly against multidrug-resistant strains of Gram-positive bacteria. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, efficacy against various pathogens, and potential clinical applications.

This compound exerts its antibacterial effects primarily by inhibiting protein synthesis. It binds to the L11-binding domain of 23S ribosomal RNA, disrupting the translation process in bacterial cells . This mechanism is similar to other thiopeptides but is distinguished by its unique structural characteristics, including an indole side ring and specific hydroxyl groups that enhance its antibacterial potency .

In Vitro Activity

This compound has demonstrated remarkable activity against a variety of Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for this compound against contemporary MRSA strains are consistently low (≤ 0.25 mg/L), indicating strong efficacy even against strains resistant to frontline antibiotics such as daptomycin and vancomycin .

Table 1: Summary of In Vitro Activity Against Bacterial Strains

| Bacterial Strain | MIC (mg/L) | Activity Level |

|---|---|---|

| MRSA | ≤ 0.25 | Highly Sensitive |

| MSSA | ≤ 0.25 | Highly Sensitive |

| Enterococcus faecium | ≤ 64 | Bacteriostatic |

| Mycobacterium abscessus | 0.0078-1 | Moderate Activity |

| C. difficile (BI strain) | ≤ 0.25 | Highly Sensitive |

Time-Kill Kinetics

Time-kill studies reveal that this compound exhibits rapid bactericidal activity against MRSA in a concentration- and time-dependent manner. A nearly 2-log reduction in bacterial count is observed within 6 hours at concentrations of 10X and 20X the MIC . This rapid action is crucial for clinical effectiveness, especially in severe infections.

Figure 1: Time-Kill Kinetics of this compound Against MRSA

Time-Kill Kinetics (Illustrative purposes only)

In Vivo Efficacy

This compound's effectiveness extends beyond in vitro studies; it has shown promising results in vivo as well. In murine models infected with HA-MRSA strains, treatment with this compound significantly improved survival rates compared to untreated controls. Mice receiving this compound (20 mg/kg) exhibited a marked reduction in mortality rates, with 100% survival observed on day three post-treatment for the treated group .

Table 2: Survival Rates in Murine Models

| Treatment Group | Survival Rate (%) on Day 3 |

|---|---|

| This compound | 100 |

| Control | 40 |

Post-Antibiotic Effect (PAE)

The post-antibiotic effect (PAE) of this compound is noteworthy. Studies indicate a prolonged PAE against MRSA, significantly longer than that observed with vancomycin . For instance, the PAE for this compound was measured at approximately 6 hours against Mycobacterium abscessus and up to 384 hours against M. tuberculosis, showcasing its potential for sustained antibacterial action even after drug clearance from the system .

Clinical Implications and Future Directions

Given its potent activity against resistant strains and favorable safety profile—showing non-cytotoxicity at concentrations significantly above therapeutic levels—this compound represents a promising candidate for further clinical development. Its unique mechanism and efficacy suggest potential applications not only in treating MRSA infections but also in managing other resistant bacterial infections.

常见问题

Basic Research Questions

Q. What experimental methodologies are standard for isolating and characterizing Nosiheptide biosynthetic enzymes?

- Methodology : Recombinant expression in E. coli with His-tag fusion (e.g., NosN enzyme), followed by affinity chromatography (e.g., HisTrap HP columns) and purity validation via SDS-PAGE. Activity assays involve incubating enzymes with substrates (e.g., 100 µM thiopeptide precursor) under controlled conditions (30°C, specific buffer systems) and analyzing products via HPLC-HR-MS .

Q. How can researchers validate the identity of newly synthesized this compound analogs?

- Methodology : Use high-resolution mass spectrometry (HR-MS/MS) for structural confirmation. Compare fragmentation patterns with known standards and validate via NMR for stereochemical details. For novel glycosylated derivatives, enzymatic digestion coupled with sugar-specific assays (e.g., glucose oxidase) can confirm modifications .

Q. What in vitro assays are recommended to assess this compound’s antimicrobial activity?

- Methodology : Minimum inhibitory concentration (MIC) assays against Gram-positive pathogens (e.g., Staphylococcus aureus), using broth microdilution per CLSI guidelines. Include cytotoxicity testing on mammalian cell lines (e.g., HEK293) to evaluate selectivity .

Q. How should researchers design controls for this compound enzyme activity studies?

- Methodology : Include negative controls (e.g., heat-inactivated enzymes) and substrate-only reactions. Use known inhibitors (e.g., EDTA for metalloenzymes) to confirm specificity. Quantify background noise via parallel assays with non-functional enzyme mutants .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic efficiencies of NosN across studies?

- Methodology : Standardize reaction conditions (pH, temperature, cofactors like NADPH) and validate using orthogonal assays (e.g., radiometric vs. spectrophotometric). Perform kinetic analyses (Km, Vmax) under identical setups and compare with structural data (e.g., X-ray crystallography of enzyme-substrate complexes) .

Q. How can genetic engineering optimize this compound’s bioactivity via biosynthetic pathway manipulation?

- Methodology : Employ CRISPR-Cas9 to modify the this compound gene cluster in Actinokineospora spp. Overexpress tailoring enzymes (e.g., cytochrome P450s for hydroxylation) or glycosyltransferases (e.g., for glucose attachment) and analyze analogs via LC-MS/bioactivity screening .

Q. What computational tools predict this compound’s structure-activity relationships (SAR) for derivative design?

- Methodology : Molecular docking (e.g., AutoDock Vina) to simulate interactions between this compound analogs and bacterial ribosomes. Combine with QSAR models trained on MIC data from analogs with defined modifications (e.g., side-ring substitutions) .

Q. How do researchers address inconsistencies in this compound’s stability under varying physiological conditions?

- Methodology : Conduct stability studies in simulated biological fluids (e.g., serum, gastrointestinal pH gradients) using LC-MS quantification. Compare degradation profiles and identify unstable motifs via tandem MS fragmentation .

Q. What techniques validate the functional role of hypothetical proteins in the this compound biosynthetic cluster?

- Methodology : Knockout mutants of target genes (e.g., via homologous recombination) followed by metabolomic profiling (UPLC-QTOF-MS). Complement with heterologous expression in E. coli and in vitro reconstitution of enzymatic steps .

Q. How can multi-omics approaches elucidate regulatory mechanisms of this compound production in actinomycetes?

- Methodology : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics to map regulatory networks under varying culture conditions (e.g., nutrient stress). Use CRISPRi knockdowns to confirm key regulators .

Q. Methodological Frameworks for Data Analysis

Q. What statistical models are appropriate for analyzing dose-response data in this compound bioactivity studies?

- Framework : Nonlinear regression (e.g., log-dose vs. response) using tools like GraphPad Prism. Apply IC50/EC50 calculations with 95% confidence intervals and assess significance via ANOVA for multi-group comparisons .

Q. How should researchers apply the P-E/I-C-O framework to design this compound efficacy studies?

- Framework :

- Population : Bacterial strains with defined resistance profiles.

- Exposure/Intervention : this compound at sub-MIC vs. MIC concentrations.

- Comparison : Vancomycin or other thiopeptides.

- Outcome : Reduction in CFU/mL or ribosomal inhibition (%) .

Q. Addressing Reproducibility and Data Quality

Q. What steps ensure reproducibility in this compound enzyme assays?

- Guidelines : Document buffer compositions, enzyme:substrate ratios, and incubation times meticulously. Share raw data (e.g., HPLC chromatograms) and protocols in supplementary materials. Validate with inter-laboratory comparisons .

Q. How can researchers mitigate batch-to-batch variability in this compound production from microbial cultures?

- Strategy : Standardize fermentation conditions (pH, temperature, aeration) and use quality-controlled seed stocks. Monitor secondary metabolite profiles via LC-MS in each batch and adjust harvest times based on real-time titers .

Q. Ethical and Reporting Standards

Q. What ethical considerations apply to genetic modification of this compound-producing strains?

- Guidelines : Adhere to biosafety protocols (e.g., BSL-2 for Actinokineospora). Disclose potential environmental risks in publications and comply with Nagoya Protocol for genetic resources .

属性

IUPAC Name |

N-(3-amino-3-oxoprop-1-en-2-yl)-2-[21-ethylidene-9,30-dihydroxy-18-(1-hydroxyethyl)-40-methyl-16,19,26,31,42,46-hexaoxo-32-oxa-3,13,23,43,49-pentathia-7,17,20,27,45,51,52,53,54,55-decazanonacyclo[26.16.6.12,5.112,15.122,25.138,41.147,50.06,11.034,39]pentapentaconta-2(55),4,6,8,10,12(54),14,22(53),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H43N13O12S6/c1-5-23-46-60-28(14-79-46)41(70)56-25-10-33(67)50(74)76-11-21-7-6-8-24-34(21)18(2)35(54-24)51(75)82-17-31(57-42(71)29-15-80-47(25)61-29)48-58-26(12-78-48)37-22(45-59-30(13-77-45)43(72)64-36(20(4)65)44(73)55-23)9-32(66)38(63-37)49-62-27(16-81-49)40(69)53-19(3)39(52)68/h5-9,12-16,20,25,31,33,36,54,65-67H,3,10-11,17H2,1-2,4H3,(H2,52,68)(H,53,69)(H,55,73)(H,56,70)(H,57,71)(H,64,72) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAOHXRUMXWDLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2=NC(=CS2)C(=O)NC3CC(C(=O)OCC4=C5C(=C(C(=O)SCC(C6=NC(=CS6)C7=NC(=C(C=C7C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)O)C9=NC(=CS9)C(=O)NC(=C)C(=O)N)NC(=O)C1=CSC3=N1)NC5=CC=C4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H43N13O12S6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1222.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56377-79-8 | |

| Record name | Nosiheptide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56377-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nosiheptide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。